3-amino-N-(3-cyanophenyl)benzamide
Description
Contextualization within the Landscape of Substituted Benzamide (B126) Derivatives
Substituted benzamides are a broad and versatile class of organic compounds characterized by a benzene (B151609) ring attached to an amide group, with additional functional groups modifying the core structure. This class is of profound interest in chemistry and pharmacology due to the wide array of biological activities its members exhibit. The central benzamide scaffold provides a stable and synthetically accessible framework that can be readily functionalized, allowing for the fine-tuning of chemical and physical properties.
Research has extensively documented the capacity of substituted benzamides to act as inhibitors for various enzymes, a property stemming from the amide group's ability to form crucial hydrogen bonds with the active sites of biological targets. sigmaaldrich.com This has led to their development as:
Antitumor Agents: Many benzamide derivatives are investigated for their anti-proliferative activities against cancer cell lines. clearsynth.combpsbioscience.com A notable area of this research is in the development of Histone Deacetylase (HDAC) inhibitors, which play a role in cancer therapy. clearsynth.comcaymanchem.com
PARP Inhibitors: The simple compound 3-aminobenzamide (B1265367) is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. caymanchem.com This inhibitory action is a key strategy in certain cancer treatments. nih.gov
Antiviral Agents: Certain N-phenylbenzamide derivatives have shown potential as broad-spectrum antiviral agents by modulating host-cell factors. nih.gov
Agrochemicals: The benzamide structure is also found in commercial pesticides, where derivatives have been developed to exhibit potent fungicidal and insecticidal activities. sigmaaldrich.com
The synthesis of N-substituted benzamide derivatives is a core activity in medicinal chemistry, often involving the reaction of a substituted benzoic acid or its acyl chloride with a corresponding amine. evitachem.com This synthetic tractability allows chemists to create large libraries of related compounds for structure-activity relationship (SAR) studies, which are essential for optimizing a molecule's biological efficacy and properties. sigmaaldrich.com The addition of various substituents, such as the amino and cyano groups seen in 3-amino-N-(3-cyanophenyl)benzamide, can significantly influence the molecule's lipophilicity, electronic distribution, and binding interactions with target proteins. evitachem.com
Significance in Contemporary Chemical Biology and Medicinal Chemistry Research
The specific compound this compound holds significance primarily as a chemical intermediate and a structural scaffold for the development of more complex, biologically active molecules. clearsynth.com Its importance can be understood by considering its constituent parts. The 3-aminobenzamide portion is structurally related to known PARP inhibitors, suggesting that derivatives of this compound could be explored for roles in DNA damage response and oncology. bpsbioscience.comcaymanchem.com The N-(3-cyanophenyl) fragment introduces a nitrile group, which is a common feature in modern pharmaceuticals that can act as a hydrogen bond acceptor or a bioisostere for other functional groups, potentially enhancing binding affinity to target enzymes.
In contemporary research, this compound serves as a valuable building block. Its amino group provides a reactive handle for further chemical modification, enabling its incorporation into larger, more elaborate structures. This makes it an ideal starting point for combinatorial chemistry and fragment-based drug discovery campaigns aimed at identifying novel therapeutic agents.
The compound's structure is a prime example of a scaffold that can be used in SAR studies. sigmaaldrich.com By systematically modifying the amino and cyano positions, or the substitution patterns on the phenyl rings, researchers can probe the molecular interactions that govern a particular biological effect. This rational design approach is fundamental to medicinal chemistry for creating more potent and selective drugs. While direct biological activity data for this compound is not extensively published, its structural relationship to a wide range of bioactive benzamides positions it as a compound with considerable potential for future research and application in drug discovery and chemical biology.
Compound Data
Below is a table summarizing the key identifiers for this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 954585-78-5 sigmaaldrich.comclearsynth.com |
| Molecular Formula | C₁₄H₁₁N₃O |
| Molecular Weight | 237.26 g/mol sigmaaldrich.com |
| Classification | Chemical Intermediate clearsynth.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-(3-cyanophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-9-10-3-1-6-13(7-10)17-14(18)11-4-2-5-12(16)8-11/h1-8H,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIQYLBPMQVVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3 Amino N 3 Cyanophenyl Benzamide and Its Analogues
Established Synthetic Pathways for Benzamide (B126) Scaffold Construction
The formation of the amide bond is the crucial step in the synthesis of 3-amino-N-(3-cyanophenyl)benzamide. This is typically achieved through the condensation of a carboxylic acid and an amine.
Amide Bond Formation via Condensation Reactions
The reaction between a carboxylic acid and an amine to form an amide is often facilitated by coupling reagents that activate the carboxylic acid. researchgate.net Commonly used reagents for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netfishersci.co.ukluxembourg-bio.com Another widely used and effective coupling reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). fishersci.co.ukgrowingscience.comnih.gov
The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea in the case of DCC. fishersci.co.ukluxembourg-bio.com This intermediate is then readily attacked by the amine to form the desired amide with high yields. fishersci.co.ukluxembourg-bio.com The choice of solvent is often a polar aprotic one, like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). fishersci.co.uk
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive (if common) | Byproducts | Key Features |
| DCC (N,N'-dicyclohexylcarbodiimide) | HOBt (1-hydroxybenzotriazole) | Dicyclohexylurea (DCU) | Inexpensive, but DCU can be difficult to remove. luxembourg-bio.com |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt | Water-soluble urea (B33335) byproduct | Easier purification than with DCC. researchgate.net |
| HATU | DIPEA (N,N-Diisopropylethylamine) | Tetramethylurea | High coupling efficiency, often used for difficult couplings. fishersci.co.uknih.gov |
Preparation of Precursors and Intermediates
The key precursors for the synthesis of this compound are 3-aminobenzoic acid and 3-aminobenzonitrile. wikipedia.orgchemicalbook.com
3-Aminobenzoic acid: This precursor can be prepared by the reduction of 3-nitrobenzoic acid. wikipedia.org
3-Aminobenzonitrile: This intermediate can be synthesized through various methods, including the dehydration of 3-aminobenzamide (B1265367) using a dehydrating agent like thionyl chloride. chemicalbook.com Another route involves the reaction of 3-aminochlorobenzene with a cyanide source. google.com
Benzoyl Chlorides: An alternative to using a coupling reagent is to activate the carboxylic acid as a benzoyl chloride. This can be achieved by reacting the benzoic acid derivative with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). growingscience.com The resulting acyl chloride is then reacted with the aniline (B41778) derivative, often in the presence of a base like pyridine. growingscience.com
Development of Novel Synthetic Routes and Reaction Conditions
To improve efficiency, yield, and sustainability, novel synthetic methods are continuously being explored for benzamide synthesis.
Microwave-Assisted Synthesis Approaches
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. nih.govyoutube.com The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields compared to conventional heating methods. nih.govorganic-chemistry.org This is due to the rapid and uniform heating of the reaction mixture. youtube.com The synthesis of benzamides and related heterocyclic compounds has been shown to benefit from microwave assistance, offering a greener and more efficient alternative to traditional methods. nih.govnih.govresearchgate.net For instance, the Gewald reaction, which produces 2-aminothiophenes, is significantly faster under microwave irradiation. organic-chemistry.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
| Gewald Reaction | 4 hours at 70°C | 20 minutes at 70°C | organic-chemistry.org |
| Heterocycle Synthesis | 12-24 hours, low yields (35-60%) | Shorter reaction times, higher yields (82-87%) | youtube.com |
Multi-Component Reactions and Domino Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient approach to complex molecules. nih.govmdpi.com Domino reactions, a subset of MCRs, involve a series of intramolecular reactions initiated by a single event. rsc.orgrsc.orgnih.gov These strategies are advantageous as they reduce the number of synthetic steps, purification procedures, and waste generation. While a specific multi-component reaction for this compound is not prominently reported, the principles of MCRs and domino reactions are widely applied in the synthesis of various nitrogen-containing heterocyclic compounds and amides, suggesting potential applicability. nih.govrsc.orgrsc.orgnih.gov
Strategic Derivatization and Analog Generation for Structure-Activity Relationship (SAR) Studies
To explore the biological activity of this compound, the synthesis of a library of analogues is crucial for establishing structure-activity relationships (SAR). nih.govnih.gov This involves systematically modifying different parts of the molecule and evaluating the impact on its biological properties.
For the this compound scaffold, derivatization can be strategically planned:
Modification of the 3-amino group: The amino group can be acylated, alkylated, or used as a handle to introduce other functional groups.
Substitution on the benzoyl ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the benzoic acid-derived ring can probe the electronic and steric requirements for activity. researchgate.netgoogle.com
Modification of the 3-cyanophenyl ring: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or other electron-withdrawing or electron-donating groups can be introduced on this ring to study their influence. google.com
These systematic modifications allow medicinal chemists to identify the key structural features responsible for a compound's activity and to optimize its properties. nih.govmdpi.com
Substituent Variation on Benzamide and Phenyl Rings
The core synthesis of N-phenylbenzamide derivatives generally involves the reaction of a substituted benzoyl chloride with a substituted aniline. This fundamental reaction allows for a wide array of derivatives by simply altering the starting materials. For instance, various substituted anilines can be reacted with a constant benzoyl chloride to explore the structure-activity relationships of substituents on the phenyl ring. Conversely, a single aniline can be treated with a variety of substituted benzoyl chlorides to probe the effects of modifications to the benzamide ring.
A common method for the synthesis of N-phenylbenzamides is the Schotten-Baumann reaction, where an amine is acylated by an acyl chloride in the presence of a base, such as aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct. slideshare.netyoutube.com This robust reaction is widely applicable for creating a diverse library of substituted N-phenylbenzamides.
Another approach involves the use of coupling reagents to facilitate amide bond formation between a carboxylic acid and an amine. Reagents such as N,N′-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) are effective for this transformation. nih.gov This method was utilized in the synthesis of a series of N-phenylbenzamide derivatives, starting from 3-amino-4-methoxybenzoic acid and various amines, to investigate their antiviral properties. nih.gov
Furthermore, iron-mediated synthesis offers a direct route to N-aryl amides from readily available nitroarenes and acyl chlorides in water, with iron dust acting as the reductant. acs.org This method has been shown to be effective for a range of substituted benzoyl chlorides and nitrobenzenes, providing good to excellent yields of the corresponding N-aryl amides. acs.org
The following table summarizes some examples of substituted N-phenylbenzamide derivatives and the synthetic approaches used.
| Product | Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Reference |
| N-phenylbenzamide | Aniline | Benzoyl chloride | NaOH(aq) | slideshare.netyoutube.com |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | 3-amino-4-methoxybenzoic acid | 4-bromoaniline | DIC, HOBt | nih.gov |
| 4-Methyl-N-phenylbenzamide | Nitrobenzene | 4-Methylbenzoyl chloride | Fe dust, H₂O | acs.org |
| 3-Methyl-N-phenylbenzamide | Nitrobenzene | 3-Methylbenzoyl chloride | Fe dust, H₂O | acs.org |
| 2-Methyl-N-phenylbenzamide | Nitrobenzene | 2-Methylbenzoyl chloride | Fe dust, H₂O | acs.org |
| 4-Chloro-N-phenylbenzamide | Nitrobenzene | 4-Chlorobenzoyl chloride | Fe dust, H₂O | acs.org |
Modifications of the Amide Linker
The amide bond is a critical structural feature in many biologically active molecules. However, its susceptibility to enzymatic cleavage can limit the in vivo stability of drug candidates. To address this, medicinal chemists often replace the amide bond with isosteres that mimic its key electronic and steric properties while offering improved metabolic stability. nih.govdrughunter.com
Thioamides: One common amide isostere is the thioamide group, where the carbonyl oxygen is replaced by a sulfur atom. Thioamides can be synthesized from their corresponding amides using various thionating reagents. Lawesson's reagent is a widely used reagent for this transformation. google.com A more recent protocol describes the use of N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt as a novel and efficient thiating reagent for the conversion of N-aryl-substituted benzamides to their thioamide analogues in a one-pot procedure. google.com This involves the initial conversion of the amide to the corresponding benzimidoyl chloride with thionyl chloride, followed by reaction with the thiating reagent. google.com
Reversed Amides: Another strategy is the synthesis of "reversed amides" or retro-amides, where the -CONH- linkage is inverted to -NHCO-. This modification can significantly alter the hydrogen bonding pattern and conformational preferences of the molecule, potentially leading to different biological activities. The synthesis of reversed amides typically involves coupling a different set of starting materials. For a reversed analogue of this compound, one would start with 3-aminobenzylamine (B1275103) and 3-cyanobenzoic acid. The synthesis of benzimidazole (B57391) reverse amides has been reported, demonstrating the feasibility of this approach. nih.gov
The following table provides an overview of potential amide linker modifications and the general synthetic strategies.
| Modification | General Synthetic Approach | Key Reagents | Reference |
| Thioamide | Thionation of the corresponding amide. | Lawesson's reagent, N-isopropyldithiocarbamate isopropyl ammonium salt/SOCl₂ | google.com |
| Reversed Amide | Coupling of an amine (e.g., a benzylamine (B48309) derivative) with a carboxylic acid. | Standard amide coupling reagents (e.g., HATU, HOBt/EDC) | nih.gov |
Incorporation of Heterocyclic Moieties (e.g., oxetanes, pyrazoles, imidazoles, triazoles)
The incorporation of heterocyclic rings into a drug candidate is a well-established strategy to modulate its physicochemical properties, such as solubility and metabolic stability, and to introduce new binding interactions with the target protein. nih.gov
Oxetanes: Oxetanes are four-membered cyclic ethers that have gained attention as metabolically stable replacements for other functional groups. nih.gov Their synthesis can be achieved through various methods, including the Paterno-Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene and a carbonyl compound. google.com For incorporation into a benzamide structure, an oxetane-containing building block, such as an oxetane-substituted aniline or benzoic acid, would be required for the amide coupling reaction.
Pyrazoles: Pyrazole-containing N-phenylbenzamides have been synthesized for their potential antimicrobial activities. google.com The synthesis of N-phenylpyrazole derivatives can be achieved through various routes, including the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. researchgate.net For example, 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole has been used as a precursor for further derivatization. google.com
Imidazoles: Imidazole-based N-phenylbenzamide derivatives have been synthesized as potential anticancer agents. nih.gov A one-pot, three-component reaction between phthalic anhydride, a substituted aniline, and 2,3-diaminomaleonitrile in the presence of an acid catalyst like hydrochloric acid has been developed to produce 2-(4,5-dicyano-1H-imidazol-2-yl)-N-phenylbenzamide derivatives in good yields. nih.govnih.gov
Triazoles: The 1,2,3-triazole ring is a common bioisostere for the amide bond. nih.gov The copper-catalyzed azide-alkyne cycloaddition ("click chemistry") is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This approach has been used to synthesize 1,2,3-triazole derivatives linked to a 3-sulfamoylbenzamide (B74759) moiety. The synthesis involves the initial preparation of an alkyne-containing benzamide, which is then reacted with a substituted azide (B81097) to form the triazole ring.
The following table summarizes the incorporation of different heterocyclic moieties into N-phenylbenzamide analogues.
| Heterocycle | General Synthetic Strategy | Key Intermediates/Reactions | Reference(s) |
| Oxetane | Amide coupling using an oxetane-containing building block. | Oxetane-substituted aniline or benzoic acid | nih.govgoogle.com |
| Pyrazole | Condensation followed by cyclization. | 1,3-dicarbonyl compounds and hydrazines | google.comresearchgate.net |
| Imidazole | One-pot three-component reaction. | Phthalic anhydride, aniline, 2,3-diaminomaleonitrile | nih.govnih.gov |
| Triazole | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry). | Alkyne-functionalized benzamide and an organic azide |
Preclinical Biological Evaluation of 3 Amino N 3 Cyanophenyl Benzamide and Its Analogues
In Vitro Pharmacological Profiling Against Molecular Targets
The in vitro pharmacological evaluation of 3-amino-N-(3-cyanophenyl)benzamide and its analogues has been focused on their ability to modulate the activity of several important enzyme families. These studies are fundamental to understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.
Enzyme Inhibition Studies
The inhibitory activity of this compound and its related compounds has been investigated against a range of enzymes, including histone deacetylases (HDACs), poly(ADP-ribose) polymerase (PARP), xanthine (B1682287) oxidase (XO), carbonic anhydrase IX (CAIX), and monoamine oxidase (MAO) A and B.
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibitors are being actively investigated as potential anticancer agents. The core structure of this compound, the aminophenyl benzamide (B126), is a known pharmacophore for HDAC inhibition.
Research into novel aminophenyl benzamide-type HDAC inhibitors has demonstrated that modifications to this scaffold can lead to potent and selective compounds. nih.gov For instance, the exploration of an internal cavity adjacent to the enzyme's catalytic site led to the design of bis(aryl)-type pharmacophores with enhanced inhibitory activity. nih.gov Furthermore, a series of potent and selective HDAC3 inhibitors have been developed based on an N-(2-aminophenyl)-benzamide unit, where the introduction of chiral oxazoline (B21484) capping groups resulted in significant potency and class I selectivity. nih.gov One such compound, 15k , exhibited an IC50 value of 6 nM against HDAC3-NCoR2, with high selectivity over other HDAC isoforms. nih.gov These studies highlight the potential of the benzamide scaffold, present in this compound, to be optimized for potent and selective HDAC inhibition.
Table 1: HDAC Inhibition by N-(2-aminophenyl)-benzamide Analogue 15k
| Compound | Target | IC50 (nM) |
| 15k | HDAC1 | 80 |
| HDAC2 | 110 | |
| HDAC3-NCoR2 | 6 | |
| HDAC8 | 25000 | |
| Other HDACs | >4000-100000 |
Data sourced from a study on potent and selective inhibitors of histone deacetylase-3. nih.gov
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. PARP inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in DNA repair pathways, such as those with BRCA mutations. The analogue 3-aminobenzamide (B1265367) is a well-established, first-generation PARP inhibitor. nih.govpatsnap.comnih.gov
Studies have shown that 3-aminobenzamide inhibits PARP activity, which can potentiate the effects of DNA-damaging agents and induce synthetic lethality in susceptible cancer cells. nih.govpatsnap.com It has been used extensively as a research tool to investigate the biological roles of PARP. nih.gov For example, 3-aminobenzamide has been shown to attenuate renal ischemia/reperfusion injury by reducing oxidative and nitrosative stress. nih.gov The IC50 value for PARP inhibition by 3-aminobenzamide has been reported to be 5.4 µM in C3H/10T1/2 mouse stem cells. caymanchem.com While direct inhibitory data for this compound on PARP is not available, the activity of its core analogue suggests that this class of compounds has the potential to interact with the PARP enzyme.
Table 2: PARP Inhibition by 3-aminobenzamide
| Compound | Cell Line | IC50 (µM) |
| 3-aminobenzamide | C3H/10T1/2 mouse stem cells | 5.4 |
Data sourced from a quantitative study of ADP-ribosylation inhibitors. caymanchem.com
Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. A study focused on amide-based xanthine oxidase inhibitors identified a promising lead compound, N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamide (1) , which contains a cyanophenyl moiety. nih.gov Subsequent optimization led to the development of compound a6 , an N-(1-alkyl-3-cyano-1H-indol-5-yl) derivative, which exhibited significantly improved potency. nih.gov This research highlights the importance of the cyano group for interaction with the XO active site, suggesting that this compound could also exhibit inhibitory activity against this enzyme. The cyano group of compound a6 was shown through molecular docking to form a stable hydrogen bond with the Asn768 residue of XO. nih.gov
Table 3: Xanthine Oxidase Inhibition by Amide-Based Analogues
| Compound | Target | IC50 (µM) |
| 1 | Xanthine Oxidase | 0.31 |
| a6 | Xanthine Oxidase | 0.018 |
| Topiroxostat (Reference) | Xanthine Oxidase | 0.013 |
Data sourced from a study on amide-based xanthine oxidase inhibitors. nih.gov
Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many types of solid tumors and is associated with tumor hypoxia and acidification of the tumor microenvironment. It is considered a promising target for anticancer therapies. While direct data for this compound is not available, studies on related sulfonamide derivatives provide insights into potential activity.
A series of novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide were synthesized and evaluated for their ability to inhibit various human carbonic anhydrase isoforms. nih.gov The sulfonamide group is a key pharmacophore for CA inhibition, and these studies help to understand the structure-activity relationships for this class of compounds. Given the structural similarities, particularly the substituted aminobenzene core, it is plausible that benzamide derivatives could be designed to target CAIX.
Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, norepinephrine, and dopamine (B1211576). nih.govmayoclinic.org MAO inhibitors are used in the treatment of depression and Parkinson's disease. nih.govwikipedia.org There are two main isoforms, MAO-A and MAO-B.
While there is no specific data on the MAO inhibitory activity of this compound, studies on related structures provide some context. For example, a series of benzylamine-sulfonamide derivatives were synthesized and evaluated as selective MAO-B inhibitors. nih.gov Additionally, a study on 3-arylcoumarin derivatives showed that amino-substituted compounds were potent and selective MAO-B inhibitors. csic.es These findings suggest that the aminobenzamide scaffold could be a starting point for the development of novel MAO inhibitors.
Receptor Ligand Binding and Modulation Assays
The interaction of this compound and its related structures with various receptors is a critical area of preclinical investigation. The benzamide and cyanophenyl moieties are recognized pharmacophores that contribute to binding affinity and modulatory activity at several key biological targets.
Dopamine D3 Receptor Ligand Activity
The dopamine D3 receptor (D3R) is a crucial target in the central nervous system for treating neuropsychiatric disorders. nih.govnih.gov Ligands with high affinity and selectivity for the D3R over the closely related D2R are of significant therapeutic interest. nih.gov The benzamide scaffold is a well-established feature in many D3R ligands.
While specific binding data for this compound is not prominently available in the reviewed literature, the activity of analogous compounds highlights the importance of its structural components. For instance, compounds incorporating a cyanophenyl-piperazinyl-methyl-benzamide structure, such as PD168,077, have been studied for their affinity at dopamine receptors. nih.gov Furthermore, research into N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides has identified them as selective D3R ligands. nih.gov These examples underscore the potential of the benzamide core in guiding D3R affinity. The development of selective D3R antagonists remains an active area of research to explore their therapeutic potential in conditions like substance use disorders. nih.gov
Chemokine Receptor (CXCR1/2) Antagonism
The CXC chemokine receptors 1 and 2 (CXCR1 and CXCR2) are G-protein coupled receptors that play a pivotal role in inflammatory responses by mediating neutrophil migration. nih.govmedchemexpress.com Antagonism of these receptors is a therapeutic strategy for a range of inflammatory diseases and cancer. nih.govnih.gov
The benzamide moiety is a key structural feature in several potent CXCR1/2 antagonists. While direct studies on this compound were not identified, compounds like Reparixin, which features a different substitution pattern, are well-known non-competitive allosteric inhibitors of CXCR1/2. medchemexpress.com Another potent and orally bioavailable CXCR2/CXCR1 receptor antagonist is SCH 527123, which also contains an amide linkage. nih.gov The development of small molecule inhibitors targeting CXCR1/2 is a promising approach for inhibiting tumor growth, angiogenesis, and metastasis in cancers such as pancreatic cancer. nih.govnih.gov
Cannabinoid-1 Receptor (CB1R) Inverse Agonism
The cannabinoid-1 receptor (CB1R) is implicated in the regulation of energy balance, and its inhibition has been explored for the treatment of obesity. scilit.comnih.gov Inverse agonists of the CB1R not only block the receptor but also reduce its basal, constitutive activity. researchgate.netnih.gov
A close analogue, Taranabant (MK-0364), which is N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide, is a potent and selective CB1R inverse agonist. scilit.comresearchgate.netresearchgate.net The N-(3-cyanophenyl)propyl substructure is a critical component for its activity. In vitro studies demonstrated that Taranabant has a high binding affinity for the human CB1R. scilit.comresearchgate.net The discovery of acyclic amide cannabinoid-1 receptor inverse agonists like Taranabant has been a significant focus, aiming to optimize in vivo efficacy and reduce potential adverse effects. researchgate.net
Kv11.1 (hERG) Channel Allosteric Modulation
The Kv11.1 (hERG) potassium channel is critical for cardiac repolarization, and its unintended blockade by various drugs can lead to serious cardiovascular side effects. universiteitleiden.nlnih.gov Allosteric modulators that can alter the channel's conformation to prevent drug binding are of significant interest. nih.govuniversiteitleiden.nl
While specific data on the allosteric modulation of the hERG channel by this compound is not available, research on related structures provides some insights. A study on substituted benzophenones as allosteric modulators of the hERG channel included the synthesis of 2-(4-(2-bromo-5-chlorobenzoyl)phenoxy)-N-(3-cyanophenyl)acetamide. universiteitleiden.nl Although this is an acetamide (B32628) derivative, the presence of the N-(3-cyanophenyl) group is noteworthy. Most compounds in that study acted as negative allosteric modulators of [³H]dofetilide binding. nih.gov Other studies have identified benzamide derivatives as blockers of related potassium channels like Kv1.3, indicating that this chemical class can interact with voltage-gated potassium channels. nih.gov
Protein-Protein Interaction Modulation
Modulating protein-protein interactions (PPIs) is a promising therapeutic strategy for various diseases, including cancer. Small molecules that can mimic interaction domains, such as the BH3 domain in the Bcl-2 family, are actively being developed.
Anti-Apoptotic Bcl-2 Protein Binding
The B-cell lymphoma-2 (Bcl-2) family of proteins are key regulators of apoptosis, with anti-apoptotic members like Bcl-2 and Bcl-xL being attractive targets for cancer therapy. nih.govnih.gov Inhibitors of these proteins, known as BH3 mimetics, work by disrupting the interaction between anti-apoptotic and pro-apoptotic members of the family. nih.govnih.gov
The benzamide scaffold has been utilized in the design of Bcl-2 family inhibitors. For instance, tris-benzamide analogues have been developed as BH3 peptidomimetics to inhibit the function of anti-apoptotic proteins like Bcl-xL. 5z.com These molecules are designed to mimic the α-helical BH3 domain of pro-apoptotic proteins. 5z.com Additionally, a patent describes 2-benzoylaminobenzamide derivatives as Bcl-2 inhibitors. While no direct binding data for this compound to Bcl-2 proteins was found in the reviewed literature, the established role of the benzamide structure in targeting these protein-protein interactions suggests a potential avenue for investigation.
Cellular Activity and Mechanistic Elucidation
The cellular and mechanistic activities of this compound and its analogues have been a subject of scientific investigation, revealing a range of biological effects from anticancer to antimicrobial properties. These compounds have demonstrated the ability to interfere with fundamental cellular processes, leading to the inhibition of cell growth, induction of programmed cell death, and hindrance of microbial and viral proliferation.
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
Analogues of this compound have shown significant antiproliferative and cytotoxic effects across various cancer cell lines. Notably, 3-aminobenzamide (3-AB), a well-studied analogue, is recognized as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair and cell death. wikipedia.org By inhibiting PARP, 3-aminobenzamide can disrupt the repair of DNA strand breaks, which is a common mechanism of action for many cancer therapies. bpsbioscience.com
Research has demonstrated that 3-aminobenzamide can inhibit the growth and colony formation of human carcinoma cell lines. mdpi.com This inhibitory effect is associated with the compound's impact on the cellular cytoskeleton. mdpi.com Furthermore, a series of m-amino-N-phenylbenzamide derivatives have been synthesized and evaluated for their inhibitory effects on EGFR and ErbB-2 kinases, which are often overactive in cancer. nih.gov Several of these compounds displayed significant inhibitory activity against these kinases and demonstrated growth inhibition in A-549 and HL60 cancer cell lines. nih.gov
Table 1: Antiproliferative Activity of Selected Analogues
| Compound/Analogue | Target/Mechanism | Observed Effects | Cell Lines | Reference |
|---|---|---|---|---|
| 3-Aminobenzamide (3-AB) | PARP Inhibition | Inhibition of cell growth and colony formation | Human carcinoma cell lines | mdpi.com |
| m-amino-N-phenylbenzamide derivatives | EGFR and ErbB-2 kinase inhibition | Growth inhibition | A-549, HL60 | nih.gov |
| 5-ethynylpyrimidine derivative 20a | EGFR kinase inhibition | IC50 value of 45 nM | Not specified | nih.gov |
Induction of Cell Differentiation and Apoptosis
Beyond simple cytotoxicity, analogues of this compound have been found to induce more complex cellular responses like cell differentiation and apoptosis (programmed cell death). For instance, treatment of the human carcinoma cell line A431 with 3-aminobenzamide led to morphological changes suggestive of a differentiative process, including the unusual appearance of dendritic-like protrusions in these epithelial cells. mdpi.com
The induction of apoptosis is a key mechanism for the anticancer activity of many compounds. 3-Aminobenzamide has been shown to enhance apoptosis by disrupting the rejoining of DNA strand breaks. bpsbioscience.com This is a direct consequence of its PARP inhibitory activity. The inhibition of PARP by 3-aminobenzamide has been noted to be particularly effective in the context of target cell death induced by natural killer (NK) cells. sigmaaldrich.com
Inhibition of Viral Replication and Membrane Fusion (e.g., Morbillivirus)
A close structural analogue, N-(3-cyanophenyl)-2-phenylacetamide, has been identified as a potent inhibitor of morbillivirus-induced membrane fusion. nih.gov This compound was effective against measles virus (MV) and canine distemper virus (CDV), both of which are morbilliviruses. nih.gov The study highlighted that this compound inhibits the cell-to-cell spread of the virus, indicating its mechanism is dependent on interfering with the viral fusion protein's activity. nih.gov The low cytotoxicity of N-(3-cyanophenyl)-2-phenylacetamide makes it a promising candidate for further investigation as an antiviral agent. nih.gov
Table 2: Antiviral Activity of N-(3-cyanophenyl)-2-phenylacetamide
| Compound | Virus | Activity | IC50 | CC50 | Reference |
|---|---|---|---|---|---|
| N-(3-cyanophenyl)-2-phenylacetamide | Measles Virus (MV) | Inhibition of membrane fusion | ~3 µM | ≥ 300 µM | nih.gov |
| Canine Distemper Virus (CDV) | Inhibition of membrane fusion | ~3 µM |
Antimicrobial Activity
Research into the antimicrobial properties of benzamide derivatives has revealed a broad spectrum of activity against various pathogens.
While specific studies on this compound are limited, related benzamide structures have shown promise as antibacterial agents. For example, certain novel benzamide-based FtsZ inhibitors have demonstrated superior bactericidal potency against a wide range of clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). google.com FtsZ is a crucial protein involved in bacterial cell division, making it an attractive target for new antibiotics.
The antifungal potential of benzamide analogues has also been explored. Studies on structurally related compounds, such as N-substituted 3-aminopyrazine-2-carboxamides, have shown antifungal activity against various fungi, including Trichophyton interdigitale and Candida albicans. researchgate.net This suggests that the broader chemical class to which this compound belongs may possess antifungal properties worthy of further investigation.
Identification of Molecular Targets and Downstream Pathways
No information is available in the public domain regarding the specific molecular targets of This compound or its effects on downstream signaling pathways.
Investigation of Enzyme-Substrate Interactions
There is no published research detailing the interactions between This compound and any enzyme substrates.
Structure Activity Relationship Sar Studies and Rational Design
Identification of Key Pharmacophoric Elements
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For a potential PARP inhibitor like 3-amino-N-(3-cyanophenyl)benzamide, the key pharmacophoric elements would likely be derived from the well-established pharmacophore for this class of inhibitors. This typically includes:
A benzamide (B126) core: The benzamide moiety is a common feature in many PARP inhibitors, where the amide group forms crucial hydrogen bonds with the target enzyme.
An aromatic ring system: The phenyl rings provide a scaffold for the molecule and can engage in various interactions with the enzyme's binding site.
Hydrogen bond donors and acceptors: The amino group (-NH2) on the benzoyl ring and the amide (-CONH-) linker are potential hydrogen bond donors, while the oxygen of the carbonyl group and the nitrogen of the cyano group are potential hydrogen bond acceptors.
The precise spatial arrangement of these features would be critical for effective binding to the target.
Impact of Substituent Position, Size, and Electronic Properties on Activity
The nature and position of substituents on the phenyl rings would be expected to significantly influence the compound's activity.
Amino Group Position: The placement of the amino group at the 3-position of the benzoyl ring is a known feature of some PARP inhibitors. Moving this group to the 2- or 4-position would likely alter the hydrogen bonding pattern and, consequently, the inhibitory activity.
Introduction of Other Substituents: The addition of other substituents, varying in size (e.g., methyl, ethyl, isopropyl) and electronic properties (e.g., methoxy, chloro, fluoro), to either phenyl ring would provide valuable SAR data. For instance, bulky substituents might sterically hinder binding, while electron-donating or -withdrawing groups could modulate the strength of key interactions.
Optimization of Potency, Selectivity, and Biological Efficiency
Once initial activity is established, optimization is a key phase of drug discovery. For this compound, this would involve systematic modifications to enhance its properties.
Potency: To improve potency, medicinal chemists would explore modifications to the core structure to maximize binding affinity. This could involve fine-tuning the electronic properties of the rings or introducing groups that can form additional favorable interactions with the target.
Selectivity: Selectivity is crucial to minimize off-target effects. If the primary target is a specific PARP family member (e.g., PARP-1 vs. PARP-2), modifications would be designed to exploit differences in the binding sites of these enzymes. This might involve altering the size or shape of substituents to fit preferentially into one binding pocket over another.
Biological Efficiency: This encompasses a range of properties, including metabolic stability and cell permeability. The introduction of metabolically labile sites could be blocked, for example, by replacing a hydrogen atom with a fluorine atom. Physicochemical properties like lipophilicity would also be optimized to ensure the molecule can effectively cross cell membranes to reach its intracellular target.
Analysis of Conformational Requirements for Ligand-Target Recognition
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target.
Computational Modeling: Techniques like molecular docking and molecular dynamics simulations would be employed to predict the likely binding mode of this compound within the active site of its target. These studies can reveal key interactions and suggest which conformations are most favorable for binding.
X-ray Crystallography: The most definitive method to understand ligand-target recognition is to obtain an X-ray crystal structure of the compound bound to its target enzyme. This would provide a detailed, atom-level view of all the interactions and the precise conformation of the bound ligand.
Evaluation of Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE)
In modern drug discovery, it is not enough for a compound to be potent; it must also be "efficient" in how it achieves that potency.
Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (number of heavy atoms). A high LE indicates that the compound achieves its potency with a relatively small number of atoms, which is often a desirable characteristic for a drug candidate.
Lipophilic Ligand Efficiency (LLE): This metric relates potency to lipophilicity (logP). A high LLE suggests that the compound achieves its potency without being excessively greasy, which can be important for good pharmacokinetic properties and reduced toxicity.
The calculation of these metrics for this compound and its analogs would be essential to guide the optimization process towards a well-rounded drug candidate.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-amino-N-(3-cyanophenyl)benzamide, docking simulations are crucial for predicting its binding mode within the active site of potential protein targets. Given that its structural relative, 3-aminobenzamide (B1265367), is a known inhibitor of Poly(ADP-ribose) polymerase (PARP), it is plausible that this compound also targets this enzyme. nih.gov
Studies on various benzamide (B126) derivatives as PARP-1 inhibitors have revealed key interactions necessary for binding. nih.govnih.gov Typically, the benzamide moiety occupies the nicotinamide-binding pocket of the PARP-1 catalytic domain. nih.gov Docking studies of related compounds consistently show that the amide group of the benzamide forms crucial hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 within the PARP-1 active site. nih.govmdpi.com The aromatic rings of the inhibitor often engage in π-π stacking interactions with tyrosine residues, such as Tyr907 and Tyr889, which further stabilizes the complex. mdpi.com
For this compound, it is hypothesized that the core benzamide structure would anchor the molecule in the active site in a similar fashion. The 3-amino group and the N-(3-cyanophenyl) substituent would then be positioned to form additional interactions with the surrounding amino acid residues, potentially influencing the compound's affinity and selectivity. Molecular docking studies on similar benzamide derivatives have been performed using software such as AutoDock Vina and Glide, providing a reliable framework for predicting these interactions. mdpi.com
Table 1: Representative Molecular Docking Parameters for Benzamide Derivatives
| Parameter | Typical Value/Software | Reference |
| Docking Software | AutoDock, Glide, CDOCKER | mdpi.comresearchgate.net |
| Target Protein | PARP-1 (e.g., PDB: 4R6E) | researchgate.net |
| Key Interacting Residues | Gly863, Ser904, Tyr907 | nih.govmdpi.com |
| Type of Interactions | Hydrogen bonding, π-π stacking | nih.govmdpi.com |
Molecular Dynamics Simulations to Explore Ligand-Target Complex Stability
Following molecular docking, molecular dynamics (MD) simulations are employed to investigate the stability and dynamics of the predicted ligand-target complex over time. MD simulations provide a more realistic representation of the biological environment by treating the system as dynamic and allowing for conformational changes in both the ligand and the protein.
For complexes of PARP-1 with benzamide inhibitors, MD simulations are used to confirm the stability of the binding pose obtained from docking. tandfonline.com These simulations, often run for nanoseconds, can reveal whether the key hydrogen bonds and stacking interactions are maintained. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone throughout the simulation indicates the stability of the complex. mdpi.com A stable RMSD suggests that the ligand remains tightly bound in the active site.
Furthermore, MD simulations can elucidate the role of water molecules in mediating ligand-protein interactions and provide insights into the free energy of binding. Such studies on related PARP inhibitors have been crucial in validating and refining the results of molecular docking. figshare.com
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For PARP inhibitors, a typical pharmacophore model includes hydrogen bond donors and acceptors, and aromatic/hydrophobic regions corresponding to the key interactions observed in the active site. nih.govdoaj.orgresearchgate.net
A pharmacophore model for benzamide-based PARP inhibitors would likely feature:
A hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the benzamide.
A hydrogen bond donor feature corresponding to the amide nitrogen.
One or more aromatic/hydrophobic features representing the phenyl rings.
Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries (virtual screening) to identify novel potential inhibitors. nih.govresearchgate.net This approach has been successfully used to identify new scaffolds for PARP-1 inhibitors. Given the structure of this compound, it would likely fit a pharmacophore model developed for this class of inhibitors, suggesting its potential bioactivity.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead molecules.
For benzamide derivatives, several QSAR studies have been conducted to understand the structural requirements for their inhibitory activity against various targets, including PARP. nih.govresearchgate.net These studies typically involve calculating a range of molecular descriptors for a set of compounds with known activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
A QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors, for instance, revealed that hydrophobic character and hydrogen bond donating groups are crucial for activity, while electron-withdrawing groups have a negative influence. doaj.org Another study on benzamide derivatives as inhibitors of endothelial cell reproduction highlighted the importance of descriptors related to mass, electronegativity, and van der Waals volume. nih.gov These findings provide a framework for developing a QSAR model that could predict the activity of this compound, likely as a PARP inhibitor.
Table 2: Common Descriptors in QSAR Models for Benzamide Derivatives
| Descriptor Type | Example | Relevance | Reference |
| Electronic | Dipole Moment | Describes polarity and potential for electrostatic interactions. | nih.gov |
| Steric | Molecular Refractivity (SMR) | Relates to molecular volume and polarizability. | nih.gov |
| Topological | Wiener Index | Describes molecular branching. | doaj.org |
| Hydrophobic | LogP | Represents the lipophilicity of the molecule. | doaj.org |
In Silico Assessment of Drug-Like Properties (e.g., permeability, metabolic stability)
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help in the early identification of compounds with poor pharmacokinetic profiles, thus reducing late-stage failures in drug development.
For this compound, its drug-like properties can be estimated using various computational tools. A key aspect is the prediction of its adherence to Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it has:
A molecular weight of less than 500 Daltons.
A logP (a measure of lipophilicity) of less than 5.
Fewer than 5 hydrogen bond donors.
Fewer than 10 hydrogen bond acceptors.
Computational models can also predict properties like aqueous solubility, blood-brain barrier permeability, and interaction with metabolic enzymes such as the cytochrome P450 family. researchgate.netmedchemexpress.com Studies on other small molecule inhibitors have shown that in silico ADME predictions can effectively guide the selection of compounds with favorable pharmacokinetic profiles for further development. medchemexpress.com The presence of polar groups like the amino and amide functionalities in this compound would be expected to influence its solubility and permeability.
Advanced Characterization Techniques for Research Purposes
Spectroscopic Methods for Structural Elucidation of Novel Derivatives
Spectroscopic techniques are indispensable for piecing together the molecular puzzle of new chemical entities. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about a compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. It relies on the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
In a typical ¹H NMR spectrum of a compound like 3-amino-N-(3-cyanophenyl)benzamide, distinct signals, or resonances, would appear for each chemically unique proton. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a proton. For instance, protons on the aromatic rings would typically resonate in the downfield region (around 6.5-8.0 ppm) due to the deshielding effect of the ring current. The protons of the amino group (-NH₂) would likely appear as a broad singlet, and the amide proton (-NH-) would also present a distinct signal. The integration of these signals provides a ratio of the number of protons of each type. Furthermore, spin-spin coupling between adjacent protons would lead to splitting of signals into doublets, triplets, or more complex multiplets, revealing which protons are neighbors in the molecular structure.
¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are much wider than in ¹H NMR, allowing for better resolution of individual carbon signals. For this compound, one would expect to see signals for the carbonyl carbon of the amide (typically around 165-170 ppm), the carbon of the cyano group (around 118-120 ppm), and a series of signals for the aromatic carbons. While direct ¹³C-¹³C coupling is not typically observed due to the low natural abundance of ¹³C, various techniques can be used to determine which carbons are attached to which protons.
While specific spectral data for this compound is not publicly available, data for the constituent fragments, 3-aminobenzamide (B1265367) chemicalbook.comchemicalbook.com and 3-aminobenzonitrile, can provide an estimation of the expected chemical shifts. For example, in the ¹H NMR spectrum of 3-aminobenzamide in DMSO-d₆, aromatic protons appear between 6.7 and 7.8 ppm, and the amino group protons appear around 5.2 ppm. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is a hypothetical representation based on known chemical shift ranges for similar functional groups and structures.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amide N-H | 9.5 - 10.5 | - |
| Aromatic H's | 6.5 - 8.2 | 110 - 150 |
| Amino NH₂ | 5.0 - 6.0 | - |
| Carbonyl C=O | - | 165 - 170 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
For this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be expected in the mass spectrum, confirming the compound's molecular weight. High-resolution mass spectrometry (HRMS) can provide a very precise mass measurement, which can be used to determine the elemental composition of the molecule with high confidence.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. The fragmentation pattern is often characteristic of the compound's structure. For instance, in a study of the closely related N-(3-aminophenyl)benzamide, collision-induced dissociation led to a characteristic rearrangement and the formation of specific fragment ions. researchgate.net One would anticipate that this compound would undergo cleavage at the amide bond, leading to fragments corresponding to the 3-aminobenzoyl and 3-cyanoaminophenyl moieties.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound Based on the molecular formula C₁₄H₁₁N₃O.
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 238.0975 |
| [M+Na]⁺ | 260.0794 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.
The IR spectrum of this compound would exhibit several characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (N-H) would appear in the region of 3500-3300 cm⁻¹. The C=O stretching of the amide group (Amide I band) is a strong, sharp absorption typically found around 1650-1680 cm⁻¹. The N-H bending of the amide (Amide II band) usually appears around 1550-1620 cm⁻¹. The C≡N stretching of the cyano group would produce a sharp, medium-intensity band in the range of 2220-2260 cm⁻¹. Finally, C-H and C=C stretching and bending vibrations from the aromatic rings would be observed in their characteristic regions. The IR spectrum of the related molecule 3-aminobenzamide shows characteristic peaks for the amino and amide groups. nist.govchemicalbook.com
Table 3: Characteristic Infrared Absorption Frequencies for this compound This table is a representation of expected absorption bands based on known functional group frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch | 3500 - 3300 |
| Amide (N-H) | Stretch | 3400 - 3200 |
| Cyano (C≡N) | Stretch | 2260 - 2220 |
| Carbonyl (C=O) | Stretch (Amide I) | 1680 - 1650 |
| Amide (N-H) | Bend (Amide II) | 1620 - 1550 |
X-ray Crystallography for Ligand-Protein Co-crystal Structure Determination
X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. In the context of drug discovery and chemical biology, co-crystallization of a ligand like this compound with its target protein can provide invaluable insights into their binding interactions at an atomic level.
The process involves growing a high-quality crystal in which the protein and the ligand are present in a regular, repeating array. This crystal is then exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the electron density map of the molecule and build a detailed three-dimensional model of the protein-ligand complex.
This model can reveal the specific amino acid residues in the protein's binding pocket that interact with the ligand. It can show hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. This information is crucial for understanding the mechanism of action of the ligand and for designing more potent and selective derivatives through structure-based drug design. While no specific ligand-protein co-crystal structure for this compound is publicly documented, the technique has been widely applied to understand the binding of various benzamide (B126) derivatives to their protein targets.
Chromatographic Purity Assessment and Isolation Techniques (e.g., LC-MS, column chromatography)
Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Column Chromatography is a preparative technique widely used to isolate and purify compounds from reaction mixtures. In a typical setup, a solution of the crude product is loaded onto a column packed with a solid adsorbent, such as silica (B1680970) gel or alumina (B75360) (the stationary phase). A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds with different polarities will travel down the column at different rates and can be collected as separate fractions. For a molecule like this compound, a solvent system of appropriate polarity would be chosen to achieve effective separation from any unreacted starting materials or byproducts.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. An LC system separates the components of a mixture, and the eluent is then introduced into the mass spectrometer, which provides mass information for each separated component.
LC-MS is an invaluable tool for assessing the purity of a sample of this compound. It can detect and quantify even trace amounts of impurities. By using a reversed-phase HPLC column, where the stationary phase is nonpolar, and a polar mobile phase, the compound of interest would elute at a characteristic retention time. The mass spectrometer would then confirm the identity of the main peak as the desired product and could also help in identifying any impurity peaks based on their mass-to-charge ratios. This technique is crucial for ensuring that a compound is of sufficient purity for further biological or chemical studies.
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Aminobenzamide |
| 3-Aminobenzonitrile |
| N-(3-aminophenyl)benzamide |
Future Directions and Research Opportunities for 3 Amino N 3 Cyanophenyl Benzamide
Application as a Lead Compound for Therapeutic Agent Development
The core structure of 3-amino-N-(3-cyanophenyl)benzamide, featuring a benzamide (B126) linkage with amino and cyano substitutions, presents a compelling starting point for medicinal chemistry campaigns. The amino group offers a site for further chemical modification to enhance binding affinity and selectivity for biological targets. Similarly, the cyano group can influence the compound's electronic properties and potential interactions within a target's active site.
Future research could systematically modify these functional groups to generate a library of derivatives. These new compounds could then be screened against various disease targets. The development of novel benzamide derivatives has previously led to potent inhibitors of enzymes like histone deacetylases (HDACs), suggesting a potential, though unconfirmed, avenue for exploration with this compound. nih.gov
Exploration of Novel Biological Targets and Therapeutic Indications
The broader family of aminobenzamides has been shown to interact with a range of biological targets. A prominent example is 3-aminobenzamide (B1265367), which is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. caymanchem.comnih.gov Inhibition of PARP is a clinically validated strategy in cancer therapy. nih.gov Given the structural similarity, a key research direction would be to investigate whether this compound or its derivatives also exhibit PARP inhibitory activity.
Furthermore, other benzamide compounds have been investigated for their effects on kinase signaling pathways and as antiviral agents. caymanchem.comnih.gov For instance, a related N-phenylbenzamide derivative has been shown to possess anti-HBV activity by modulating intracellular levels of APOBEC3G. nih.gov This precedent suggests that this compound could be screened against a panel of viral targets and kinases to uncover novel therapeutic opportunities. The potential for this compound to modulate angiogenesis, as seen with 3-aminobenzamide, also warrants investigation. caymanchem.com
Integration with Advanced Drug Discovery Platforms (e.g., high-throughput screening)
High-throughput screening (HTS) represents a powerful methodology to rapidly assess the biological activity of a compound against a vast array of targets. A crucial future step for this compound would be its inclusion in HTS campaigns. This would involve screening the compound against large libraries of proteins, enzymes, and cellular models of disease.
The results from such screens could quickly identify potential "hits"—instances where the compound demonstrates a desired biological effect. These initial findings would then guide more focused research into its mechanism of action and therapeutic potential. The amenability of the benzamide scaffold to chemical diversification makes it an ideal candidate for such large-scale screening efforts, as initial hits can be rapidly optimized for potency and selectivity.
Development of Chemical Probes for Cellular Pathway Elucidation
Should this compound be found to interact with a specific biological target, a promising avenue of research would be its development into a chemical probe. This would involve modifying the molecule to incorporate reporter tags, such as fluorescent dyes or biotin, without disrupting its biological activity.
Such probes are invaluable tools for cell biology, allowing researchers to visualize the subcellular localization of the target protein, track its movement within the cell, and identify its binding partners. By elucidating the cellular pathways in which the target is involved, these probes can provide fundamental insights into disease mechanisms and help validate the target for therapeutic intervention.
Synergistic Combination Strategies in Preclinical Models
Once a primary biological activity for this compound is established, a logical next step is to explore its potential in combination therapies. Modern therapeutic approaches, particularly in oncology, often rely on the synergistic effects of multiple drugs that target different pathways. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-amino-N-(3-cyanophenyl)benzamide with high purity?
- Methodological Answer : A two-step approach is commonly employed:
Nitro Reduction : Reduce 3-nitro-N-(3-cyanophenyl)benzamide using catalytic hydrogenation (e.g., Pd/C under H₂) or alternative reductants like SnCl₂/HCl. Monitor completion via TLC or LC-MS .
Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC (>95%) and characterize using ¹H/¹³C NMR and HR-QTOF mass spectrometry .
Q. How can the ionization behavior (pKa) and lipophilicity (LogD) of this compound be experimentally determined?
- Methodological Answer :
- pKa : Perform potentiometric titration in aqueous-organic solvent systems (e.g., water/DMSO) using a pH-metric titrator. Compare experimental values with computational predictions (e.g., ACD/Labs Percepta) .
- LogD : Measure via shake-flask method (partitioning between octanol and buffer at pH 5.5 and 7.4) or reverse-phase HPLC with a calibrated LogD column .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to verify aromatic proton environments and amide bond formation. For ambiguous peaks, employ 2D techniques (COSY, HSQC) .
- Mass Spectrometry : HR-QTOF MS provides exact mass confirmation (e.g., m/z 264.1002 [M+H]⁺) and isotopic patterns to rule out impurities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound (e.g., PARP inhibition vs. off-target effects)?
- Methodological Answer :
- Dose Optimization : Conduct dose-response assays (e.g., IC₅₀ determination) to identify concentrations that inhibit the target enzyme (e.g., PARP) without affecting cell viability or glucose metabolism .
- Selectivity Profiling : Use kinase/phosphatase screening panels or thermal shift assays to identify off-target interactions .
Q. What strategies are effective for studying polymorphism in benzamide derivatives like this compound?
- Methodological Answer :
- Crystallographic Analysis : Grow single crystals via slow evaporation (e.g., in DMF/water) and solve structures using X-ray diffraction. Refine with SHELXL to identify disorder or hydrogen-bonding variations .
- Thermal Analysis : Perform DSC/TGA to detect phase transitions and assess thermodynamic stability of polymorphs .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., cyano group, amino position) using parallel synthesis. For example, replace the 3-cyanophenyl group with 4-acetamidophenyl to assess solubility changes .
- Biological Testing : Screen analogs against target enzymes (e.g., PARP) and cancer cell lines. Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .
Q. What experimental approaches can address challenges in synthesizing this compound at scale for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
